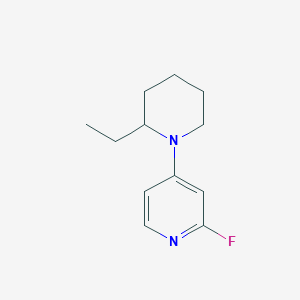

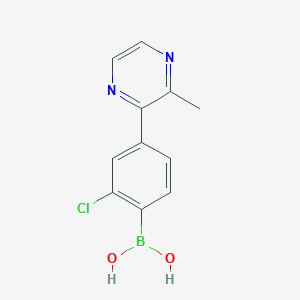

6-chloro-N-(cyclohexylmethyl)pyrimidin-4-amine

Übersicht

Beschreibung

“6-chloro-N-(cyclohexylmethyl)pyrimidin-4-amine” is a chemical compound with the molecular formula C11H16ClN3 . It is used for industrial and scientific research purposes .

Molecular Structure Analysis

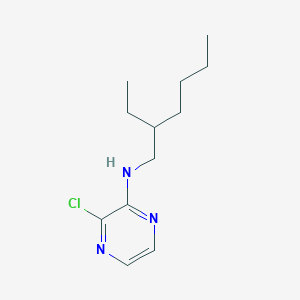

The molecular structure of “6-chloro-N-(cyclohexylmethyl)pyrimidin-4-amine” consists of a pyrimidine ring, which is a six-membered ring with two nitrogen atoms, attached to a cyclohexylmethyl group and an amine group . The molecular weight of the compound is 225.72 g/mol.Physical And Chemical Properties Analysis

“6-chloro-N-(cyclohexylmethyl)pyrimidin-4-amine” is a solid compound . Unfortunately, specific physical and chemical properties such as melting point, boiling point, and density were not available in the sources I found.Wissenschaftliche Forschungsanwendungen

Pharmacological Research: Antioxidant Activity

Pyrimidin-4-amine derivatives have been explored for their antioxidant properties. The synthesis of pyrimido[4,5-d]pyrimidine derivatives, for instance, has been carried out with the aim of testing their activity as antioxidants . This research is indicative of the potential pharmacological applications of these compounds in mitigating oxidative stress-related diseases.

Medicinal Chemistry: Antiviral Agents

The structural analogs of pyrimidin-4-amine have been studied for their antiviral activities. Compounds like favipiravir and remdesivir, which contain pyrimidine rings, have been used as inhibitors for viruses, including SARS-CoV-2 . This suggests that 6-chloro-N-(cyclohexylmethyl)pyrimidin-4-amine could be a precursor or a scaffold for developing new antiviral drugs.

Organic Synthesis: Nucleophilic Substitution Reactions

Pyrimidin-4-amine derivatives are key intermediates in organic synthesis, particularly in nucleophilic substitution reactions. They serve as starting materials for introducing various functional groups into the pyrimidine ring, which can lead to the development of compounds with diverse biological activities .

Safety and Hazards

According to the Safety Data Sheets, if inhaled, the victim should be moved into fresh air and given oxygen if breathing is difficult . If the chemical comes into contact with the skin, contaminated clothing should be removed immediately, and the skin should be washed off with soap and plenty of water . In case of eye contact, rinse with pure water for at least 15 minutes . If ingested, rinse the mouth with water, do not induce vomiting, and seek immediate medical attention .

Wirkmechanismus

Mode of Action

A michael addition-type reaction has been proposed for similar compounds, where the exocyclic amino group of the amino-pyrimidine attacks the active cc double bond . This results in the elimination of a dimethylamine molecule and the generation of non-isolable intermediates .

Result of Action

It is known that pyrimidinamine derivatives have aroused great interest due to their privileged biological activities; they are used as anti-bacterial, antiviral, anti-tumor, anti-allergic, antihypertensive, anticancer, and hepatoprotective agents . This suggests that the compound may have similar effects.

Eigenschaften

IUPAC Name |

6-chloro-N-(cyclohexylmethyl)pyrimidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16ClN3/c12-10-6-11(15-8-14-10)13-7-9-4-2-1-3-5-9/h6,8-9H,1-5,7H2,(H,13,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDMVVAWYVCHXHL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)CNC2=CC(=NC=N2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-chloro-N-(cyclohexylmethyl)pyrimidin-4-amine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

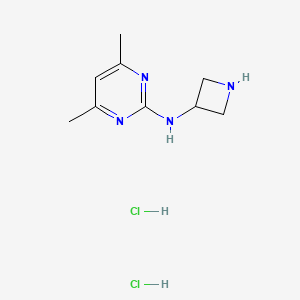

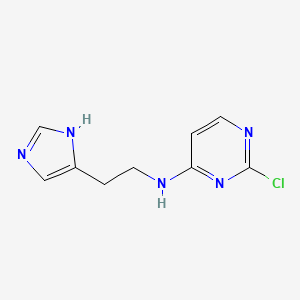

![N'-[2-methyl-6-(2-methylimidazol-1-yl)pyrimidin-4-yl]ethane-1,2-diamine](/img/structure/B1488137.png)

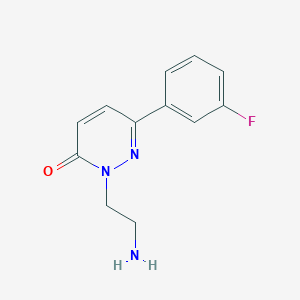

![1-{[(1-Phenylethyl)amino]methyl}cyclobutan-1-ol](/img/structure/B1488145.png)